![molecular formula C17H10Cl3N5O B2584880 3-(4-Chlorophenyl)-6-[(3,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 893915-97-4](/img/structure/B2584880.png)
3-(4-Chlorophenyl)-6-[(3,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-6-[(3,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one, also known as CTMP, is a synthetic compound that belongs to the family of pyrimidine derivatives. It was first synthesized and characterized in 2008 by a group of researchers from the University of Nottingham, UK. Since then, CTMP has gained attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has demonstrated the synthesis of various pyrimidine derivatives, including triazolo[4,5-d]pyrimidin-7-ones, which exhibit a range of biological activities. The synthesis processes often involve reactions with a variety of reagents to obtain novel compounds. For instance, El-Agrody et al. (2001) described the synthesis of new pyrano[2,3-d]pyrimidines and triazolo[1,5-c]pyrimidines, highlighting the chemical versatility of these scaffolds in generating bioactive molecules (El-Agrody et al., 2001).
Antimicrobial and Antimalarial Activities
Several studies have explored the antimicrobial and antimalarial potential of triazolo[4,5-d]pyrimidin-7-one derivatives. Werbel, Elslager, and Chu (1973) investigated the antimalarial effects of 2-(3,4-dichloroanilino)-7-[(dialkylamino)alkyl]amino-5-methyl-s-triazolo[1,5-α]pyrimidines against P. berghei in mice, demonstrating the compounds' potential as antimalarial agents (Werbel, Elslager, & Chu, 1973).
Antitumor and Anticancer Activities
Compounds synthesized from triazolo[4,5-d]pyrimidin-7-one have shown promise in antitumor and anticancer research. Hafez and El-Gazzar (2009) synthesized substituted triazolo[4,3-a]pyrimidin-6-sulfonamide derivatives, demonstrating inhibitory effects on a wide range of cancer cell lines, suggesting potential applications in cancer therapy (Hafez & El-Gazzar, 2009).
Anticonvulsant Properties
Research into the central nervous system (CNS) applications of triazolo[4,5-d]pyrimidin-7-one derivatives has also been reported. Divate and Dhongade-Desai (2014) identified compounds with promising anticonvulsant activity, highlighting the therapeutic potential of these derivatives in the treatment of convulsive disorders (Divate & Dhongade-Desai, 2014).
Antibacterial and Antifungal Activities
The antibacterial and antifungal activities of triazolo[4,5-d]pyrimidin-7-one derivatives have been extensively studied. Prasanna Kumara, Mohana, and Mallesha (2013) synthesized new derivatives and tested them for antimicrobial activity against clinically isolated strains, finding variable and modest activities (Prasanna Kumara, Mohana, & Mallesha, 2013).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-6-[(3,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3N5O/c18-11-2-4-12(5-3-11)25-16-15(22-23-25)17(26)24(9-21-16)8-10-1-6-13(19)14(20)7-10/h1-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAGFULTMRZVPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C(=O)N(C=N3)CC4=CC(=C(C=C4)Cl)Cl)N=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-6-[(3,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

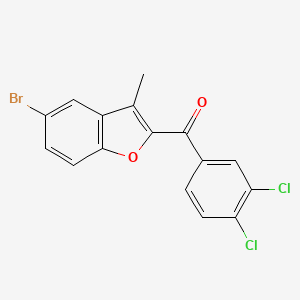
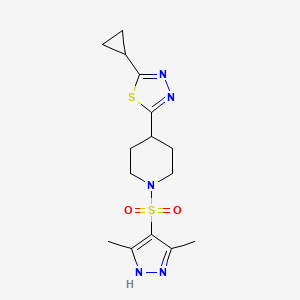

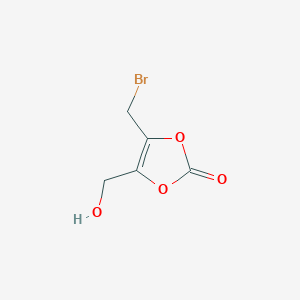
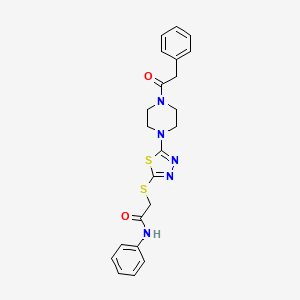


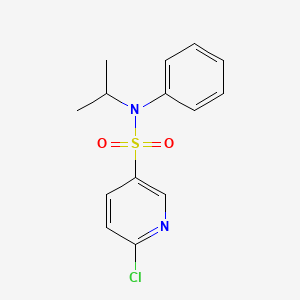

![2-(3,4-diethoxyphenyl)-5-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2584811.png)
![7-(3-chlorophenyl)-N-cyclopentyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2584813.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2584818.png)
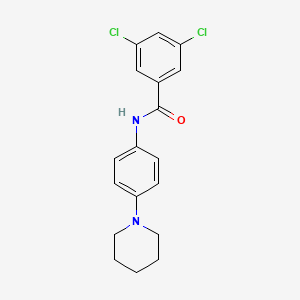
![2-ethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2584820.png)